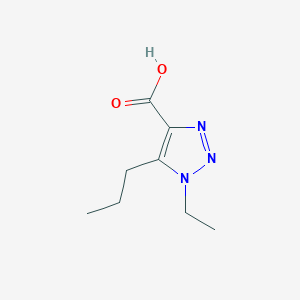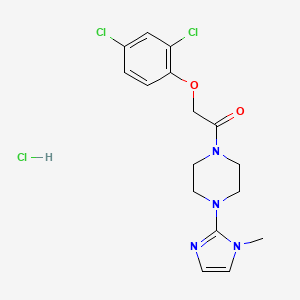![molecular formula C21H18FN5O3 B2944878 4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide CAS No. 1021098-91-8](/img/structure/B2944878.png)
4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a benzamide group, a methoxyphenyl group, and a triazolopyridazine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through nucleophilic substitution reactions . The triazole ring, for example, can be formed through a variety of methods, including the reaction of azides with alkynes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a methoxyphenyl group, and a triazolopyridazine ring . The presence of these groups would likely confer specific chemical properties to the molecule.科学的研究の応用
Antiproliferative Activity
[1,2,4]Triazolo[4,3-b]pyridazin derivatives have been synthesized and evaluated for their antiproliferative activity, particularly against endothelial and tumor cells. This suggests their potential use in cancer research for the development of new therapeutic agents targeting cancer cell proliferation. One study demonstrated that certain ester forms of these compounds inhibited the proliferation of endothelial and tumor cells, indicating their potential as antiproliferative agents in cancer treatment (Ilić et al., 2011).
Antimicrobial and Antiviral Activities
Compounds within this chemical class have also been evaluated for their antimicrobial activities. Some novel [1,2,4]triazole derivatives have shown good to moderate activities against test microorganisms, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, novel benzamide-based 5-aminopyrazoles and their derivatives have shown significant anti-influenza A virus (H5N1) activity, highlighting their potential in antiviral research and therapy (Hebishy et al., 2020).
Novel Drug Development
The research on [1,2,4]triazolo[4,3-b]pyridazin derivatives contributes significantly to the field of medicinal chemistry, providing a basis for the development of new drugs with potential antiproliferative, antimicrobial, and antiviral applications. These findings underscore the importance of such compounds in scientific research, particularly in the search for new therapeutic agents against cancer, microbial infections, and viral diseases.
For more information and to explore further applications and studies related to compounds within this class, the following references are valuable resources:
- Ilić et al., 2011 - Synthesis and antiproliferative activity.
- Bektaş et al., 2007 - Antimicrobial activities.
- Hebishy et al., 2020 - Anti-influenza virus activity.
将来の方向性
The future research directions for this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the wide range of activities associated with compounds containing a triazole ring, it could be of interest in the development of new pharmaceuticals .
作用機序
Target of Action
The compound, 4-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide, is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
Triazole compounds, in general, are known to interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . This interaction can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
Triazole compounds are known to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities . These activities suggest that triazole compounds may affect a variety of biochemical pathways.
Result of Action
Given the diverse pharmacological activities of triazole compounds, it can be inferred that this compound may have a wide range of molecular and cellular effects .
特性
IUPAC Name |
4-fluoro-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-29-17-4-2-3-15(13-17)20-25-24-18-9-10-19(26-27(18)20)30-12-11-23-21(28)14-5-7-16(22)8-6-14/h2-10,13H,11-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQYLBNMYQLMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
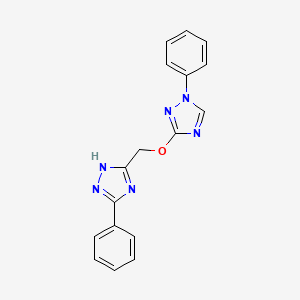
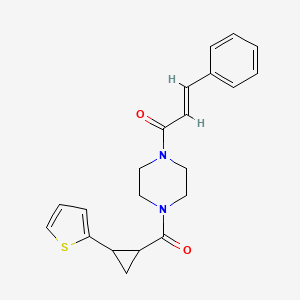
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2944799.png)

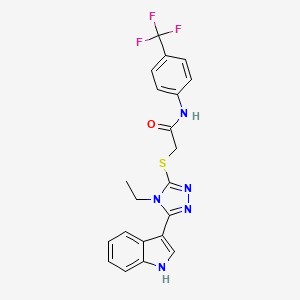
![7-(2-fluorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2944804.png)

![methyl 2-{[4-({[(cyclopropylcarbonyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2944806.png)
